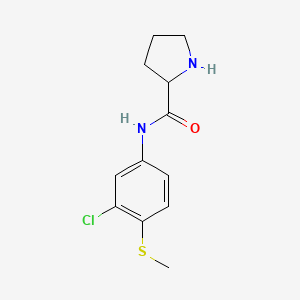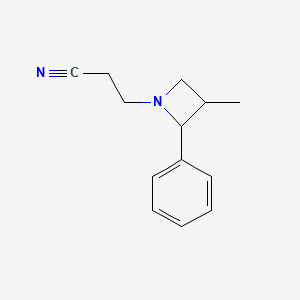![molecular formula C14H18FNO2 B7585440 1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone, also known as Fluoromethylketone (FMK), is a chemical compound that has been widely used in scientific research. It is a potent irreversible inhibitor of serine proteases, which are enzymes that play important roles in various biological processes.
Wirkmechanismus
FMK irreversibly binds to the active site of serine proteases, forming a covalent bond with the serine residue. This prevents the protease from functioning properly, leading to the inhibition of its activity. The irreversible nature of the inhibition allows for the long-term study of the effects of protease inhibition.
Biochemical and Physiological Effects
The inhibition of serine proteases by FMK has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of disease, and inhibit the formation of blood clots. FMK has also been shown to modulate the immune response and regulate the activity of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FMK in lab experiments is its specificity for serine proteases. This allows for the selective inhibition of specific proteases, allowing for the study of their individual functions. However, the irreversible nature of the inhibition can also be a limitation, as it prevents the study of the protease's recovery after inhibition.
Zukünftige Richtungen
There are many future directions for the use of FMK in scientific research. One area of interest is the role of proteases in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FMK has also been shown to have potential as a therapeutic agent in cancer and inflammatory diseases. Additionally, the development of new FMK analogs with improved specificity and potency could lead to new discoveries in the field of protease research.
Synthesemethoden
FMK can be synthesized through a multistep process involving the reaction of 3-fluoroacetophenone with methylamine, followed by reduction with sodium borohydride, and finally, the reaction with 2-bromoethyl methyl ether. The yield of the synthesis process is around 30%, and the purity of the final product can be achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
FMK has been widely used in scientific research as a tool to study the role of serine proteases in various biological processes. It has been used to investigate the function of proteases in apoptosis, inflammation, and cancer. FMK has also been used to study the role of proteases in the immune response, coagulation, and fibrinolysis.
Eigenschaften
IUPAC Name |
1-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-6-7-16(13(17)9-18-2)14(10)11-4-3-5-12(15)8-11/h3-5,8,10,14H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVBINLAKMXAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C2=CC(=CC=C2)F)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)
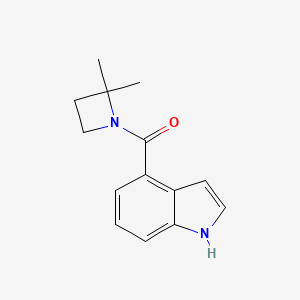
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)

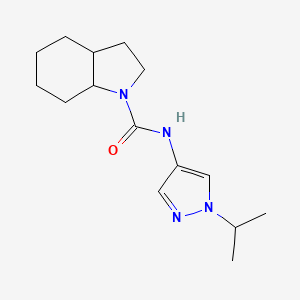
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
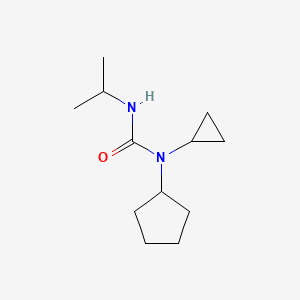
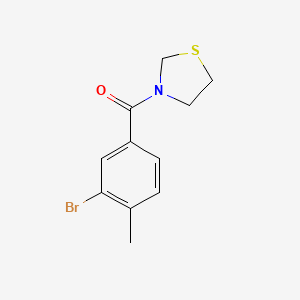
![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)
